molecular formula C10H11BrClNO B14074536 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one

1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14074536
M. Wt: 276.56 g/mol
InChI Key: CGLZZETUCFOLLX-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure, featuring both amino and halogen functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored. The use of automated systems for temperature and pressure control is crucial to maintain consistency and safety during the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and amino groups play a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one

Uniqueness: 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to its specific halogenation pattern and the presence of both amino and bromine groups. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds .

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-2-(chloromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,5,13H2,1H3

InChI Key

CGLZZETUCFOLLX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)CCl)Br

Origin of Product

United States

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